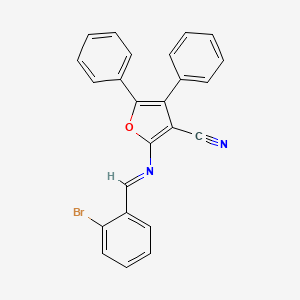

(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile

Description

Properties

IUPAC Name |

2-[(E)-(2-bromophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15BrN2O/c25-21-14-8-7-13-19(21)16-27-24-20(15-26)22(17-9-3-1-4-10-17)23(28-24)18-11-5-2-6-12-18/h1-14,16H/b27-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTFFZBZWLWLAH-JVWAILMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CC=C3Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile typically involves a multi-step process. One common method includes the condensation reaction between 2-bromobenzaldehyde and 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in the benzylidene substituent or core functional groups. Key comparisons include:

Substituent Variations in the Benzylidene Moiety

- The bromine atom’s smaller size compared to iodine may result in distinct electronic effects (e.g., stronger inductive effects due to higher electronegativity). Amino Group (NH₂): The amino derivative (2-amino-4,5-diphenylfuran-3-carbonitrile) exhibits notable electrical conductivity (σ = 10⁻⁴ S/cm at room temperature), attributed to π-conjugation and charge-transfer interactions . This suggests that the bromobenzylidene analog may also display semiconductor behavior, though experimental validation is needed. Chromone Substituent: The chromone-based analog demonstrates reactivity with hydroxylamine to form fused isoxazole-triheterocyclic systems, highlighting the versatility of the furan-carbonitrile scaffold in synthesizing complex architectures .

Physicochemical and Functional Comparisons

- Thermal Stability : Schiff base derivatives like these typically exhibit moderate thermal stability due to conjugated π-systems. The bromine substituent may enhance stability compared to the iodine analog, as C-Br bonds are generally stronger than C-I bonds.

- Reactivity : The nitrile group and imine (C=N) bond in the benzylidene moiety are reactive sites. For example, the chromone-substituted analog undergoes cycloaddition reactions to form nitrogen-bridged heterocycles .

- Dielectric Behavior: The amino-substituted furan-carbonitrile compound shows frequency-dependent dielectric properties, with permittivity values decreasing at higher frequencies due to polarization relaxation . The bromobenzylidene analog may exhibit similar trends, though with altered permittivity magnitudes due to bromine’s polarizability.

Biological Activity

(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile, with the CAS number 392236-07-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various biological applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a furan ring, a bromobenzylidene amino group, and two phenyl groups. The synthesis typically involves a multi-step process, including the condensation of 2-bromobenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of bases like sodium hydroxide or potassium carbonate under reflux conditions in organic solvents such as ethanol or methanol.

1. Antimicrobial Properties

Research indicates that (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notably, it has shown potential against various cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation signaling pathways such as PI3K/Akt .

The precise mechanisms underlying the biological activities of (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile are still being elucidated. However, several proposed pathways include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may promote ROS production leading to oxidative stress in cancer cells.

- Signal Transduction Pathway Modulation : Alterations in pathways such as MAPK/ERK and NF-kB have been observed following treatment with this compound .

Case Study 1: Anticancer Efficacy in Animal Models

A study involving mice bearing xenograft tumors demonstrated that administration of (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile significantly reduced tumor volume compared to control groups. The treatment was well-tolerated with no significant adverse effects noted during the study period .

Case Study 2: Synergistic Effects with Other Antimicrobials

Another research highlighted the synergistic effects of this compound when combined with traditional antibiotics against resistant strains of bacteria. The combination therapy resulted in lower MIC values compared to either agent alone, suggesting potential for clinical applications in overcoming antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.